molecular formula C16H14F3NO3S2 B2932548 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone CAS No. 2034335-02-7

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone

Cat. No.: B2932548
CAS No.: 2034335-02-7
M. Wt: 389.41
InChI Key: KYLJIGOTZUWEHR-UHFFFAOYSA-N
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Description

The compound “(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone” features a 1,4-thiazepane core modified with a 1,1-dioxido (sulfone) group, a thiophen-2-yl substituent at position 7, and a 2,3,4-trifluorophenyl methanone group. The molecular formula is C₁₆H₁₃F₃NO₃S₂, with a calculated molecular weight of 388.4 g/mol.

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S2/c17-11-4-3-10(14(18)15(11)19)16(21)20-6-5-13(12-2-1-8-24-12)25(22,23)9-7-20/h1-4,8,13H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLJIGOTZUWEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a dicarbonyl compound.

    Introduction of the Thiophene Group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the thiazepane.

    Attachment of the Trifluorophenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the trifluorophenyl group is introduced to the methanone moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or trifluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Core Modifications

  • Sulfone Group: Present in the target compound and analogs from and , the 1,1-dioxido group increases polarity and solubility compared to the non-sulfonated analog in . This modification may improve aqueous stability and reduce metabolic degradation.
  • Thiazepane Substituents :
    • Thiophen-2-yl (Target) : The sulfur atom in thiophene enables π-π stacking and hydrophobic interactions, contrasting with the phenyl group in and or the 2-fluorophenyl in .
    • 2-Fluorophenyl : Introduces moderate electronegativity but lacks the multi-fluorine effects seen in the target’s trifluorophenyl group.

Methanone Substituents

  • Furan-3-yl : Oxygen in furan may participate in hydrogen bonding but offers less steric bulk than thiophene or fluorinated aryl groups.
  • Thiazole Derivatives : Nitrogen in thiazole facilitates hydrogen bonding, while methyl groups (e.g., 4-methylthiazol-5-yl ) add steric bulk and lipophilicity.

Molecular Weight and Implications

The target compound (388.4 g/mol) is heavier than analogs due to its trifluorophenyl and thiophene substituents. Higher molecular weight may influence pharmacokinetics, such as absorption and distribution, compared to lighter analogs like (319.4 g/mol).

Notes

Data Limitations : The provided evidence lacks experimental data on solubility, bioavailability, or biological activity. Comparisons are based on structural and theoretical chemical principles.

Synthesis Considerations : While describes triazole synthesis, adaptations may be required for the target compound’s thiazepane-sulfone core.

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiazepane ring and functional groups that enhance its biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis routes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of approximately 325.4 g/mol. The presence of the dioxido and thiophenyl groups suggests potential reactivity that can be exploited for therapeutic applications.

Structural Features

FeatureDescription
Thiazepane Ring Seven-membered heterocyclic compound
Dioxido Group Enhances reactivity
Thiophenyl Moiety Contributes to electronic properties
Trifluorophenyl Group Increases lipophilicity and biological activity

Pharmacological Effects

Preliminary studies indicate that compounds with similar structural features exhibit a variety of biological activities, including:

  • Antimicrobial Activity : The thiophene and thiazepane structures are known to possess antimicrobial properties.
  • Anti-inflammatory Effects : Related compounds have demonstrated the ability to reduce inflammation.
  • Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within biological systems. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding : It could interact with receptors that modulate cellular responses.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Condensation Reactions : Combining thiophene derivatives with thiazepane precursors.
  • Oxidation Steps : Introducing the dioxido functionality.
  • Purification Techniques : Utilizing methods such as recrystallization or chromatography to achieve high-purity products.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of thiazepane derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on Gram-positive bacteria.

Case Study 2: Anti-inflammatory Properties

Research conducted on thiazepane derivatives showed that they could significantly reduce inflammation in animal models. This suggests that modifications in the structure of this compound could enhance its anti-inflammatory potential.

Comparison with Similar Compounds

The uniqueness of this compound lies in its combination of dioxido and thiazepane functionalities. A comparison with structurally similar compounds reveals:

Compound NameStructural FeaturesNotable Activities
2-MethylthiazoleContains a thiazole ringAntimicrobial properties
Thiophene DerivativesAromatic thiophene structuresUsed in organic electronics
Thiazepine CompoundsSimilar ring structureAnticonvulsant effects

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